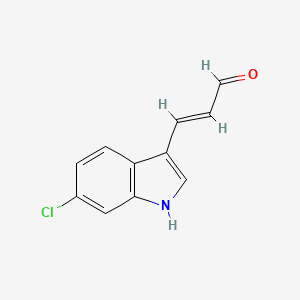
3-(6-Chloro-1H-indol-3-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-1H-indol-3-yl)prop-2-enal is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro-substituted indole ring attached to a propenal group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-1H-indol-3-yl)prop-2-enal typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out using 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes. The reaction can be performed under ultrasound-assisted conditions using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature. Alternatively, the reaction can be conducted under solvent-free conditions, which is more environmentally friendly and cost-effective .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Claisen–Schmidt condensation reactions with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-1H-indol-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(6-Chloro-1H-indol-3-yl)prop-2-enal has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-1H-indol-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
6-Chloroindole: A simpler indole derivative with various applications in organic synthesis.
Uniqueness
3-(6-Chloro-1H-indol-3-yl)prop-2-enal is unique due to its specific structure, which combines a chloro-substituted indole ring with a propenal group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
(E)-3-(6-chloro-1H-indol-3-yl)prop-2-enal |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-4-10-8(2-1-5-14)7-13-11(10)6-9/h1-7,13H/b2-1+ |
InChI Key |
POTYOEAEUGXGSO-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2/C=C/C=O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















